2,2-Dimethyl-2-silabicyclo[3.3.1]nonane is a unique organosilicon compound characterized by its bicyclic structure, which incorporates silicon into a bicyclo[3.3.1]nonane framework. This compound is notable for its potential applications in various fields, including chemistry and medicine, particularly as a precursor in the synthesis of more complex silicon-containing compounds and in drug delivery systems due to its structural properties .
The compound is cataloged under the Chemical Abstracts Service number 62172-28-5, and its molecular formula is C10H20Si with a molecular weight of 168.35 g/mol . Its synthesis and applications have been documented in various scientific literature, emphasizing its relevance in organosilicon chemistry.
2,2-Dimethyl-2-silabicyclo[3.3.1]nonane belongs to the class of bicyclic silanes and is classified as an organosilicon compound. Its structural uniqueness stems from the incorporation of silicon into the bicyclic framework, distinguishing it from traditional hydrocarbons .
The synthesis of 2,2-Dimethyl-2-silabicyclo[3.3.1]nonane typically involves several key steps:
The synthetic route can be optimized through various parameters such as temperature, solvent choice, and reaction time to enhance yield and purity. While specific industrial methods for mass production are not extensively documented, established techniques in organosilicon chemistry provide a foundation for scaling up production .
The molecular structure of 2,2-Dimethyl-2-silabicyclo[3.3.1]nonane features a bicyclic arrangement with silicon integrated into the framework:
This structure allows for unique chemical properties that differentiate it from its hydrocarbon counterparts .
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 62172-28-5 |
| Molecular Weight | 168.35 g/mol |
| IUPAC Name | 2,2-dimethyl-2-silabicyclo[3.3.1]nonane |
| InChI | InChI=1S/C10H20Si/c1-11(2)7-6-9-4-3-5-10(11)8-9/h9-10H,3-8H2,1-2H3 |
2,2-Dimethyl-2-silabicyclo[3.3.1]nonane can undergo several types of reactions:
The reagents used in these reactions include:
The products formed depend on specific conditions and reagents used; for instance, oxidation can yield silanols while substitution may produce a range of silicon-containing derivatives .
The mechanism of action of 2,2-Dimethyl-2-silabicyclo[3.3.1]nonane involves its ability to form stable silicon-carbon and silicon-oxygen bonds, which are crucial for its reactivity and stability in various chemical environments. The pathways involved depend on the specific application and nature of the reactions it undergoes .
The physical properties of 2,2-Dimethyl-2-silabicyclo[3.3.1]nonane include:
Chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
Due to its unique structure, it exhibits distinct chemical behavior compared to traditional hydrocarbons .
The applications of 2,2-Dimethyl-2-silabicyclo[3.3.1]nonane span multiple fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2